The primary source of xanthan gum is the bacterium Xanthomonas campestris, which is commonly found in plant tissues. This bacterium ferments sugars, producing xanthan gum as a by-product. The production process typically involves fermenting a carbohydrate source, such as glucose or sucrose, under controlled conditions to maximize yield and quality.
Xanthan gum is classified as an exopolysaccharide, specifically a microbial polysaccharide. It falls under the category of hydrocolloids, which are substances that form gels or thicken solutions when dispersed in water. Xanthan gum's classification is significant for understanding its functional properties and applications.
The synthesis of xanthan gum occurs through fermentation processes using Xanthomonas campestris. Various methods have been explored to optimize production:
The fermentation medium typically includes basic salts, nitrogen sources (such as yeast extract), and trace minerals. The pH is maintained around neutral (pH 7) using sodium hydroxide or hydrochloric acid. Dissolved oxygen levels are also carefully controlled to optimize bacterial growth and polysaccharide production .
The molecular weight of xanthan gum varies significantly, ranging from approximately to daltons . This high molecular weight contributes to its thickening properties.
Xanthan gum can undergo various chemical modifications to enhance its properties for specific applications. These modifications include:
These reactions are essential for tailoring xanthan gum derivatives to meet specific industrial needs.
The mechanism by which xanthan gum functions primarily involves its ability to form viscous solutions upon hydration. When dispersed in water, xanthan gum molecules swell and entangle, creating a network that impedes the flow of liquid. This property is exploited in various applications where thickening or stabilizing agents are required.
The viscosity of xanthan gum solutions can vary significantly depending on concentration and shear rate. For example, at a concentration of 2% w/v, xanthan gum exhibits an apparent viscosity ranging from 600 to 800 mPa·s at low shear rates .
Xanthan gum has diverse applications across several fields:
Xanthan gum is a high-molecular-weight exopolysaccharide produced through microbial fermentation, classified chemically as a complex carbohydrate. Its primary structure consists of repeating pentasaccharide units composed of D-glucose, D-mannose, and D-glucuronic acid in a 2:2:1 molar ratio. The backbone features β-(1→4)-linked D-glucose residues (similar to cellulose), with each alternating glucose unit bearing a trisaccharide side chain of α-D-mannose-(1→3)-β-D-glucuronic acid-(1→2)-α-D-mannose [1] [5]. Approximately half of the terminal mannose residues are modified with 4,6-pyruvyl groups, while the inner mannose typically contains 6-O-acetyl groups [9]. This molecular architecture enables xanthan gum to form helical structures that associate into complex networks, responsible for its remarkable rheological properties. The molecular weight typically ranges between 1-15 million Daltons, contributing to its effectiveness as a thickening agent even at low concentrations [5].
Table 1: Structural Composition of Xanthan Gum Pentasaccharide Unit
Component | Chemical Identity | Linkage Position | Molar Ratio | Modifications |
---|---|---|---|---|
Backbone | D-glucose | β(1→4) | 2 | None |
Side chain terminal | D-mannose | α(1→2) | 1 | ~50% 4,6-pyruvylated |
Side chain middle | D-glucuronic acid | β(1→4) | 1 | None |
Side chain inner | D-mannose | α(1→3) | 1 | ~75% 6-O-acetylated |
The discovery of xanthan gum originated from pioneering research by Allene Rosalind Jeanes and her team at the United States Department of Agriculture (USDA) during the early 1960s. Their investigation aimed to identify microbial gums suitable for industrial and food applications that could be domestically produced [2] [3]. The initial industrial-scale production was pioneered by CP Kelco, which brought xanthan to market under the trade name Kelzan® [1]. Following extensive safety evaluations, xanthan gum received regulatory approval from the U.S. Food and Drug Administration (FDA) in 1968 for food applications, designated as E415 in the European Union [3]. This approval catalyzed rapid commercialization, expanding beyond food into petroleum, pharmaceutical, and cosmetic industries. The transition from laboratory curiosity to industrial staple was remarkably swift, with production scaling from grams to thousands of metric tons annually within a decade, reflecting its versatile functionality [2] [7].
Xanthan biosynthesis occurs predominantly in the Gram-negative bacterium Xanthomonas campestris pv. campestris (Xcc), a phytopathogen causing black rot disease in cruciferous vegetables like cabbage and cauliflower [9] [3]. This organism naturally produces xanthan as an extracellular virulence factor that facilitates plant tissue invasion by forming protective biofilms and interfering with water/nutrient uptake [9]. Industrial production utilizes non-pathogenic strains derived from Xcc through extensive selection and fermentation optimization. The biosynthesis involves a 12-gene cluster (gumB-gumM) encoding enzymes responsible for sugar nucleotide precursor synthesis, glycosyltransferase activities, and polymerization/export mechanisms [9]. Approximately 40g of glucose or sucrose converts to 20-30g of xanthan gum through aerobic fermentation, with modern yields enhanced through genetic optimization of production strains [1] [10]. The choice of carbohydrate source (corn, wheat, soy) influences trace residues in the final product, relevant for allergen considerations [10].
CAS No.: 15751-45-8
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